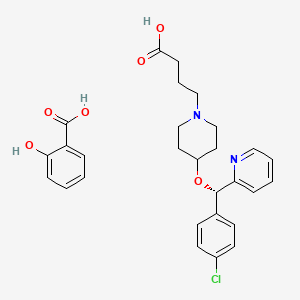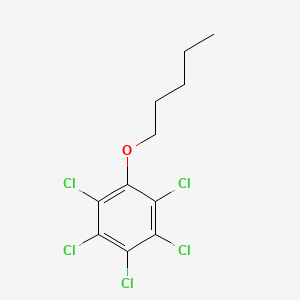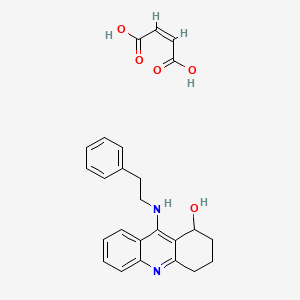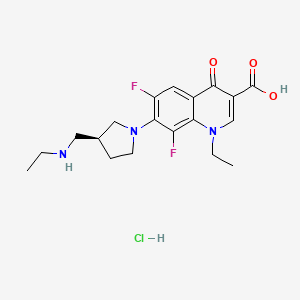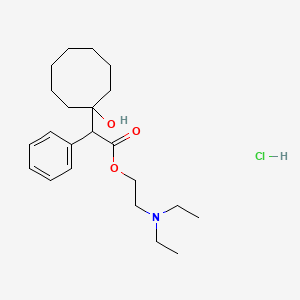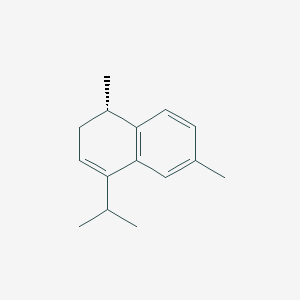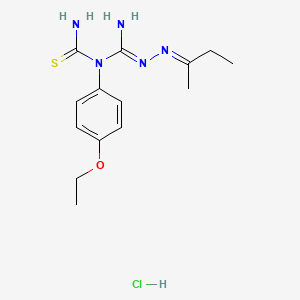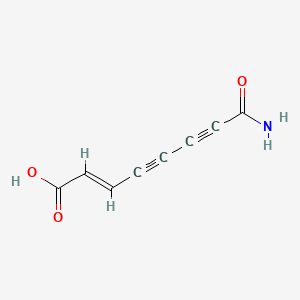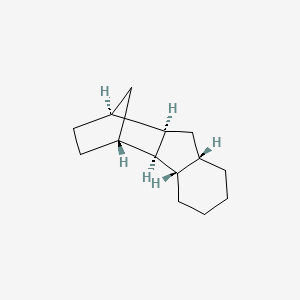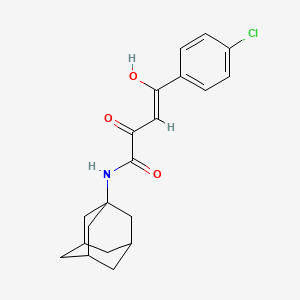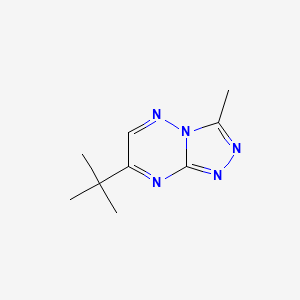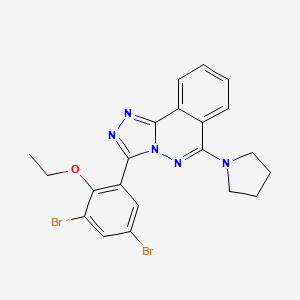
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- is a complex organic compound that belongs to the class of triazolophthalazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazolophthalazine core, followed by the introduction of the dibromo-ethoxyphenyl and pyrrolidinyl groups. Common reagents and catalysts used in these reactions include brominating agents, ethoxylating agents, and pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
作用机制
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways, metabolic pathways, or gene expression pathways affected by the compound.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine derivatives: Compounds with similar core structures but different substituents.
Dibromo-ethoxyphenyl derivatives: Compounds with similar dibromo-ethoxyphenyl groups but different core structures.
Pyrrolidinyl derivatives: Compounds with pyrrolidinyl groups attached to different core structures.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical properties and biological activities compared to similar compounds.
属性
CAS 编号 |
87540-17-8 |
|---|---|
分子式 |
C21H19Br2N5O |
分子量 |
517.2 g/mol |
IUPAC 名称 |
3-(3,5-dibromo-2-ethoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C21H19Br2N5O/c1-2-29-18-16(11-13(22)12-17(18)23)20-25-24-19-14-7-3-4-8-15(14)21(26-28(19)20)27-9-5-6-10-27/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 |
InChI 键 |
QQDMAYFIAIIPLW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1Br)Br)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


